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Abstract
This document provides a detailed guide for the functional group analysis of strontium
succinate using Fourier-Transform Infrared (FTIR) spectroscopy. Strontium succinate is a

salt of the alkaline earth metal strontium and the dicarboxylic acid, succinic acid. Its analysis is

crucial in pharmaceutical development and materials science. These application notes include

a summary of expected FTIR absorption bands, a detailed experimental protocol for the

synthesis and analysis of strontium succinate, and a discussion on the interpretation of the

resulting spectra.

Introduction to FTIR Spectroscopy for Functional
Group Analysis
FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a

molecule. When infrared radiation is passed through a sample, molecules absorb energy at

specific frequencies corresponding to their vibrational modes. This absorption pattern creates a

unique spectral fingerprint, allowing for the identification of the compound and the elucidation of

its chemical structure.
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In the context of strontium succinate, FTIR spectroscopy is instrumental in confirming the

coordination of the strontium ion to the carboxylate groups of the succinate anion. This is

observed through characteristic shifts in the vibrational frequencies of the carboxylate

functional groups compared to those of free succinic acid.

Expected FTIR Spectral Data
The FTIR spectrum of strontium succinate is characterized by the vibrational modes of the

succinate anion and the influence of the strontium cation. The key functional groups and their

expected absorption regions are summarized in Table 1. The formation of the strontium salt

involves the reaction of the strontium cation (Sr²⁺) with the succinate dianion ([C₄H₄O₄]²⁻).

The primary spectral changes from succinic acid to strontium succinate occur in the region of

the carboxyl group vibrations. In succinic acid, the carboxylic acid group (-COOH) exhibits a

strong C=O stretching vibration and a broad O-H stretching vibration. Upon deprotonation to

form the carboxylate anion (-COO⁻) and coordination to the strontium ion, these bands are

replaced by two distinct carboxylate stretching vibrations: an asymmetric stretch (νₐₛ) and a

symmetric stretch (νₛ). The positions of these bands are sensitive to the coordination mode of

the carboxylate group to the metal center.

Additionally, a broad absorption band in the higher frequency region (around 3500-3200 cm⁻¹)

is indicative of the O-H stretching vibrations of water molecules, which may be present in the

crystal lattice of strontium succinate hydrates.[1] The C-H stretching vibrations of the

methylene groups in the succinate backbone are expected in the 3000-2800 cm⁻¹ region.[1]

Table 1: Summary of Expected FTIR Peak Assignments for Succinic Acid and Strontium
Succinate
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Functional Group Vibrational Mode
Succinic Acid
(cm⁻¹)

Strontium
Succinate (cm⁻¹)

O-H (Carboxylic Acid) Stretching ~3300-2500 (broad) Absent

C-H (Methylene) Stretching ~2970, ~2880 ~2970, ~2880

C=O (Carboxylic Acid) Stretching ~1700 Absent

COO⁻ (Carboxylate) Asymmetric Stretching - ~1550-1610

COO⁻ (Carboxylate) Symmetric Stretching - ~1400-1450

C-C Stretching ~1200 ~1200

C-O Stretching ~1310 -

O-H (Water) Bending - ~1620 (if hydrated)

Sr-O Stretching - < 600

Note: The exact peak positions for strontium succinate can vary depending on the crystal

structure and hydration state.

Experimental Protocols
This section details the protocols for the synthesis of strontium succinate and its subsequent

analysis by FTIR spectroscopy.

Synthesis of Strontium Succinate
This protocol is adapted from the general method for the synthesis of alkaline earth metal

succinates.[2]

Materials:

Succinic Acid (C₄H₆O₄)

Strontium Carbonate (SrCO₃) or Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)

Deionized Water
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Beakers

Magnetic Stirrer and Stir Bar

Heating Plate

Buchner Funnel and Filter Paper

Vacuum Flask

Drying Oven

pH meter or pH paper

Procedure:

Prepare Succinic Acid Solution: Dissolve a known molar amount of succinic acid in deionized

water with gentle heating and stirring to create a saturated or near-saturated solution.

React with Strontium Salt:

Using Strontium Carbonate: Slowly add a stoichiometric amount of strontium carbonate

powder to the warm succinic acid solution while stirring vigorously. Carbon dioxide gas will

evolve, so ensure the addition is slow to prevent excessive frothing. Continue stirring until

the effervescence ceases, indicating the reaction is complete.

Using Strontium Hydroxide: Prepare an aqueous solution of strontium hydroxide. Slowly

add the strontium hydroxide solution to the succinic acid solution while stirring. Monitor the

pH of the solution and continue adding the base until a neutral pH (around 7) is reached.

Precipitation and Isolation: A white precipitate of strontium succinate will form. Allow the

solution to cool to room temperature and then place it in an ice bath to maximize

precipitation.

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner

funnel and filter paper. Wash the precipitate several times with cold deionized water to

remove any unreacted starting materials or soluble impurities.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1245921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying: Dry the collected strontium succinate in a drying oven at a temperature below its

decomposition point (decomposition of strontium succinate occurs in the 520-620°C range)

[2], for example, at 80-100°C, until a constant weight is achieved.

FTIR Sample Preparation and Analysis
Method 1: KBr Pellet Technique

Grinding: Grind a small amount (1-2 mg) of the dried strontium succinate sample into a fine

powder using an agate mortar and pestle.

Mixing: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the

mortar and thoroughly mix with the sample.

Pelletizing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for

a few minutes to form a thin, transparent or translucent pellet.

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the

FTIR spectrometer.

Method 2: Attenuated Total Reflectance (ATR)

Sample Placement: Place a small amount of the powdered strontium succinate sample

directly onto the ATR crystal.

Applying Pressure: Use the pressure clamp of the ATR accessory to ensure good contact

between the sample and the crystal.

Analysis: The infrared beam is directed into the ATR crystal, where it interacts with the

sample at the surface.

FTIR Spectrometer Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 (to improve signal-to-noise ratio)
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Background: A background spectrum of the empty sample compartment (for KBr pellet) or

the clean, empty ATR crystal should be collected before running the sample spectrum.

Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and FTIR analysis of strontium
succinate.

Synthesis of Strontium Succinate

FTIR Analysis

Succinic Acid Solution Reaction & Precipitation

Strontium Carbonate or Hydroxide

Filtration & Washing Drying Sample Preparation (KBr or ATR) FTIR Measurement Spectral Analysis & Interpretation

Click to download full resolution via product page

Caption: Experimental workflow for strontium succinate analysis.

Logical Relationship of Spectral Changes
The coordination of the strontium ion to the succinate anion results in predictable changes in

the FTIR spectrum compared to free succinic acid. This relationship is depicted below.
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Succinic Acid

Strontium Succinate

Carboxylic Acid Group (-COOH)

O-H Stretch (~3300-2500 cm⁻¹) C=O Stretch (~1700 cm⁻¹) Carboxylate Group (-COO⁻) coordinated to Sr²⁺

Deprotonation & Coordination

Asymmetric Stretch (~1550-1610 cm⁻¹) Symmetric Stretch (~1400-1450 cm⁻¹)

Click to download full resolution via product page

Caption: Spectral changes from succinic acid to strontium succinate.

Data Interpretation
The key to interpreting the FTIR spectrum of strontium succinate lies in the analysis of the

carboxylate stretching frequencies. The difference in the wavenumber (Δν) between the

asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group can provide

insights into its coordination mode:

Ionic Interaction: A larger Δν value is typically observed.

Bidentate Chelating: A smaller Δν value compared to the ionic interaction.

Bidentate Bridging: A Δν value that is often larger than that of the bidentate chelating mode

but can overlap with the ionic range.

Unidentate: A significantly larger Δν value.
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The crystal structure of strontium succinate dihydrate reveals a complex coordination

environment, which should be considered when interpreting the spectrum.

Conclusion
FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the

functional group analysis of strontium succinate. By following the detailed protocols for

synthesis and analysis provided in these application notes, researchers can effectively confirm

the formation of strontium succinate and gain insights into the coordination chemistry of the

succinate ligand. The provided data and diagrams serve as a valuable resource for the

interpretation of the FTIR spectra of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1245921?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

